![molecular formula C22H27ClN2O2S B5015857 4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-(2-thienylmethyl)piperidine](/img/structure/B5015857.png)
4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-(2-thienylmethyl)piperidine
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Overview
Description
4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-(2-thienylmethyl)piperidine, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various types of cancer. TAK-659 has been shown to selectively inhibit the activity of the protein kinase BTK, which plays a critical role in the growth and survival of cancer cells.
Mechanism of Action
4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-(2-thienylmethyl)piperidine selectively inhibits the activity of the protein kinase BTK, which is a critical component of the B-cell receptor signaling pathway. By inhibiting BTK, this compound blocks the activation of downstream signaling pathways that promote the growth and survival of cancer cells.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the proliferation of cancer cells, and decrease the levels of pro-inflammatory cytokines. In clinical studies, this compound has been shown to be well-tolerated and to have a favorable safety profile.
Advantages and Limitations for Lab Experiments
One advantage of 4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-(2-thienylmethyl)piperidine is its selectivity for BTK, which reduces the likelihood of off-target effects. However, one limitation of this compound is its relatively short half-life, which may limit its efficacy in some cancer types.
Future Directions
Future research on 4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-(2-thienylmethyl)piperidine should focus on optimizing its pharmacokinetic properties to improve its efficacy in different cancer types. Additionally, combination therapies that target multiple signaling pathways may enhance the efficacy of this compound in the treatment of cancer. Finally, further studies are needed to elucidate the long-term safety and efficacy of this compound in patients with cancer.
Synthesis Methods
The synthesis of 4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-(2-thienylmethyl)piperidine involves several steps. The first step involves the reaction of 5-chloro-2-nitroaniline with piperidine-1-carboxylic acid to form 5-chloro-2-(1-piperidinylcarbonyl)aniline. The second step involves the reaction of 5-chloro-2-(1-piperidinylcarbonyl)aniline with 4-(2-bromoethyl)thiophene to form this compound. The final step involves the purification of the compound using column chromatography.
Scientific Research Applications
4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-(2-thienylmethyl)piperidine has been studied extensively in preclinical and clinical studies for the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. In preclinical studies, this compound has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo. In clinical studies, this compound has shown promising results in patients with relapsed or refractory lymphoma and leukemia.
properties
IUPAC Name |
[4-chloro-2-[1-(thiophen-2-ylmethyl)piperidin-4-yl]oxyphenyl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2O2S/c23-17-6-7-20(22(26)25-10-2-1-3-11-25)21(15-17)27-18-8-12-24(13-9-18)16-19-5-4-14-28-19/h4-7,14-15,18H,1-3,8-13,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQAIZILGTXYFFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(C=C(C=C2)Cl)OC3CCN(CC3)CC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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